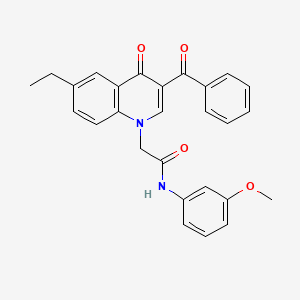

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide

Description

This compound is a quinoline-based acetamide derivative featuring a 3-benzoyl and 6-ethyl substitution on the 4-oxo-1,4-dihydroquinoline core, linked to an N-(3-methoxyphenyl)acetamide moiety. Its molecular formula is C₂₇H₂₂N₂O₅ (molecular weight: 454.474 g/mol), with a CAS number 895653-15-3 . The ethyl group at position 6 and the 3-methoxyphenyl substitution may influence solubility, bioavailability, and binding affinity compared to analogs .

Propriétés

IUPAC Name |

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-3-18-12-13-24-22(14-18)27(32)23(26(31)19-8-5-4-6-9-19)16-29(24)17-25(30)28-20-10-7-11-21(15-20)33-2/h4-16H,3,17H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEINUCXPUIIAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is a novel benzamide derivative with significant potential in medicinal chemistry. Its unique structure combines a quinoline moiety with a methoxy-substituted aromatic ring, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C26H25N2O3

- Molecular Weight : 425.49 g/mol

- Structural Features :

- Quinoline core

- Benzoyl and methoxyphenyl substituents

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors involved in inflammatory and proliferative pathways. The following mechanisms have been proposed based on existing literature:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory responses, potentially reducing pain and inflammation.

- Receptor Modulation : It may interact with receptors that modulate cellular signaling pathways, influencing cell proliferation and apoptosis.

Antiproliferative Activity

Research has indicated that derivatives of quinoline compounds often exhibit antiproliferative properties. For instance, related compounds have shown selective activity against cancer cell lines such as MCF-7, with IC50 values ranging from 1.2 to 5.3 μM . This suggests that the compound could be evaluated for similar effects.

Antioxidant Activity

Compounds with similar structural features have demonstrated significant antioxidant activity. The presence of methoxy groups is known to enhance this property, potentially providing protective effects against oxidative stress .

Anti-inflammatory Properties

Quinoline derivatives are frequently explored for their anti-inflammatory capabilities. The compound's ability to inhibit pro-inflammatory cytokines could be a valuable therapeutic avenue for conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties.

2-[8-(4-Ethoxybenzoyl)-9-Oxo-2,3-Dihydro[1,4]Dioxino[2,3-g]Quinolin-6(9H)-yl]-N-(3-Methoxyphenyl)Acetamide (CAS: 866345-27-9)

- Key Differences: The quinoline core is fused with a 1,4-dioxane ring, enhancing rigidity and altering electronic properties. Bioactivity Implications: The dioxane ring may improve metabolic stability but reduce membrane permeability compared to the ethyl-substituted target compound .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide (Compound 6 in EP3348550A1)

- Key Differences: Replaces the quinoline core with a benzothiazole ring, introducing a trifluoromethyl group for enhanced lipophilicity. The acetamide side chain is identical, but the benzothiazole moiety may confer distinct binding modes (e.g., kinase inhibition). Synthetic Accessibility: Synthesized via microwave-assisted coupling (26% yield), contrasting with the multi-step quinoline synthesis .

N-(3-Cyano-7-Ethoxy-4-Oxo-1,4-Dihydroquinolin-6-yl)Acetamide (CAS: 848133-75-5)

- Key Differences: Substitutes the 3-benzoyl group with a cyano (-CN) group, increasing electron-withdrawing effects. Ethoxy at position 7 vs. ethyl at position 6: The ethoxy group may enhance solubility but reduce metabolic stability. Synthesis: Achieved via cyclization with N,N-dimethylformamide dimethylacetal (46% yield over five steps) .

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide (C₁₉H₁₇Cl₂N₃O₂)

- Key Differences: Utilizes a pyrazolone core instead of quinoline, with dichlorophenyl and methyl substitutions. Crystal Structure: Exhibits three conformers in the asymmetric unit, linked via N–H···O hydrogen bonds. This conformational flexibility contrasts with the planar quinoline system of the target compound .

Physicochemical and Pharmacological Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Quinoline | 3-Benzoyl, 6-ethyl, 3-methoxyphenyl | 454.47 | High lipophilicity, moderate solubility |

| 2-[8-(4-Ethoxybenzoyl)-... (CAS: 866345-27-9) | Dioxino-quinoline | 8-(4-Ethoxybenzoyl) | 504.51 | Enhanced rigidity, metabolic stability |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-... | Benzothiazole | 6-Trifluoromethyl | 380.31 | High lipophilicity, kinase inhibition |

| N-(3-Cyano-7-Ethoxy-4-Oxo-...) (CAS: 848133-75-5) | Quinoline | 3-Cyano, 7-ethoxy | 311.31 | Electron-deficient core, improved solubility |

| 2-(3,4-Dichlorophenyl)-... (C₁₉H₁₇Cl₂N₃O₂) | Pyrazolone | 3,4-Dichlorophenyl | 398.26 | Conformational flexibility, hydrogen bonding |

Key Research Findings

- Synthetic Challenges: The target compound’s synthesis involves complex cyclization and coupling steps, as seen in related quinoline derivatives (e.g., and ). Ethyl and benzoyl groups require precise regioselective control .

- Biological Relevance: The 3-methoxyphenylacetamide group is conserved across analogs (e.g., and ), suggesting its role in target engagement. Quinoline-based compounds often exhibit antimicrobial or anticancer activity, but structural variations significantly modulate specificity .

- Crystallographic Data : While the target compound lacks reported crystal structures, analogs like the pyrazolone derivative () reveal conformational diversity impacting binding pocket interactions .

Q & A

Q. Key Considerations :

- Temperature control (e.g., 60–80°C for acylation) and solvent selection (e.g., DMF for coupling reactions) are critical for yield optimization.

- Impurity profiling via LC-MS ensures batch consistency .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirms substituent positions and hydrogen bonding patterns (e.g., downfield shifts for carbonyl groups at δ ~170 ppm) .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 487.18) and fragmentation patterns .

- XRD : Resolves crystal structure and intermolecular interactions for polymorph studies (if crystalline) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Answer:

Methodology :

Analog Synthesis : Prepare derivatives with variations in:

- Benzoyl substituents (e.g., 4-fluoro vs. 4-methyl) .

- Methoxyphenyl position (e.g., 3- vs. 4-methoxy) .

Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., IC50 determination in cancer models) .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with protein targets (e.g., EGFR or PARP) .

Q. Computational Tools :

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

- QSAR Modeling : Relate electronic descriptors (e.g., logP, polar surface area) to activity .

Basic: What preliminary biological screening approaches are recommended for this compound?

Answer:

In Vitro Panels : Screen against NCI-60 cancer cell lines or microbial panels (e.g., Gram+/Gram- bacteria) .

Enzyme Targets : Prioritize kinases, cyclooxygenases, or histone deacetylases based on structural analogs .

Cytotoxicity Assays : Use MTT or resazurin assays in normal cell lines (e.g., HEK293) to assess selectivity .

Data Interpretation : A >10-fold selectivity index (cancer vs. normal cells) warrants further development .

Advanced: How can computational modeling optimize reaction conditions for scaled synthesis?

Answer:

Reaction Path Search : Apply density functional theory (DFT) to identify transition states and rate-limiting steps .

Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalysts) to predict optimal conditions (e.g., 80°C, toluene, 24h) .

Process Simulation : Use Aspen Plus to model heat/mass transfer for pilot-scale reactors .

Example : DFT predicts that substituting THF with DMF reduces activation energy by 15% for the acylation step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.